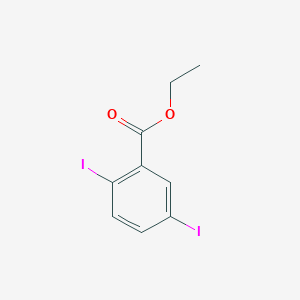

Ethyl 2,5-diiodobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

28769-00-8 |

|---|---|

Molecular Formula |

C9H8I2O2 |

Molecular Weight |

401.97 g/mol |

IUPAC Name |

ethyl 2,5-diiodobenzoate |

InChI |

InChI=1S/C9H8I2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |

InChI Key |

BNHVCLYNDXUAFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)I |

Origin of Product |

United States |

Advanced Chemical Transformations and Reactivity of Ethyl 2,5 Diiodobenzoate

Design Principles for Side-Chain Liquid Crystalline Polymers

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic behavior of liquid crystals. mdpi.com These materials are designed by attaching rigid, calamitic (rod-like) or discotic (disc-like) mesogenic units as side chains to a flexible polymer backbone, often via a flexible spacer. nih.govyoutube.comnih.gov This molecular architecture decouples the motion of the polymer backbone from the self-organizing behavior of the mesogenic side chains, allowing for the formation of various liquid crystalline phases (mesophases), such as nematic, smectic, and cholesteric phases. spectrabase.commdpi.com The properties of SCLCPs, including their phase transition temperatures and the type of mesophase formed, are highly dependent on the structure of the mesogen, the length and flexibility of the spacer, and the nature of the polymer backbone. nih.govrsc.org

Impact of Diiodobenzoate Units on Mesophase Formation and Stability

The incorporation of heavy atoms like iodine into the mesogenic core of a liquid crystal can have a significant impact on its properties. The large size and high polarizability of iodine atoms can influence intermolecular interactions, such as dispersion forces, which play a crucial role in the formation and stability of liquid crystalline phases.

While specific studies on polymers containing Ethyl 2,5-diiodobenzoate are not widely reported, the presence of the diiodobenzoyl moiety is expected to:

Enhance Refractive Index: The high electron density of iodine atoms contributes to a higher refractive index. Materials with high refractive indices are of interest for various optical applications.

The study of liquid crystals containing diiodobenzene derivatives is an active area of research, as the introduction of these heavy atoms provides a tool to fine-tune the mesomorphic properties and to design materials with specific optical and electronic characteristics. jst.go.jpmdpi.com

Conclusion

Ethyl 2,5-diiodobenzoate is a valuable chemical compound with established utility in organic synthesis and promising potential in materials science. Its synthesis from readily available starting materials and its reactivity in a range of cross-coupling reactions make it an important building block for the creation of complex molecular architectures. Furthermore, the incorporation of the diiodobenzoate unit into polymers offers a strategic approach to designing novel side-chain liquid crystalline polymers with tailored mesomorphic and optical properties. Further research into the specific effects of the 2,5-diiodo substitution pattern on the behavior of liquid crystalline materials will undoubtedly open up new avenues for the development of advanced functional materials.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In ESI-MS, a sample solution is sprayed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For "Ethyl 2,5-diiodobenzoate," ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique is valuable for confirming the molecular weight of the compound with high accuracy. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique often used for non-volatile and large molecules. The analyte is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the analyte molecules. While MALDI-MS is a powerful tool, for a relatively small and volatile molecule like "this compound," other techniques such as Electron Ionization (EI) or ESI are more commonly employed. In a typical mass spectrum of an aromatic ester like ethyl benzoate, fragmentation often involves the loss of the ethoxy group (-OCH₂CH₃), leading to a stable acylium ion. pharmacy180.com For "this compound," characteristic fragmentation would likely involve the loss of the ethyl group, the ethoxy group, and potentially iodine atoms, providing valuable structural information.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for the definitive identification of organic compounds by providing an extremely accurate measurement of a molecule's mass. taylorfrancis.com Unlike low-resolution mass spectrometry which provides a nominal mass, HR-MS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, a critical step in structural elucidation. taylorfrancis.com

For this compound (C₉H₈I₂O₂), the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for comparison with experimental data obtained from an HR-MS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. taylorfrancis.comnih.gov The close agreement between the measured exact mass and the theoretical value confirms the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

| Isotopologue Formula | Isotope | Theoretical Mass (Da) |

| C₉H₈¹²⁷I₂O₂ | Main Isotopologue | 401.8559 |

| ¹³CC₈H₈¹²⁷I₂O₂ | Carbon-13 | 402.8593 |

This table presents the calculated theoretical monoisotopic masses for the primary isotopologue of this compound and its corresponding ¹³C variant.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing invaluable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes (stretching, bending) of the bonds in the molecule. semanticscholar.org The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the ester group, typically found in the 1720-1740 cm⁻¹ region. researchgate.net Other key absorptions include the C-O stretching of the ester linkage, aromatic C=C stretching vibrations, and C-H stretching from both the aromatic ring and the ethyl group. The presence of iodine atoms influences the spectrum, with the C-I stretching vibration expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹. The substitution pattern on the benzene (B151609) ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). youtube.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | 1720-1740 |

| Ester (C-O) | Stretching | 1250-1300 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aliphatic (C-H) | Stretching | 2850-2980 |

| Aryl-Iodide (C-I) | Stretching | 500-600 |

This table summarizes the expected characteristic FT-IR absorption bands for the functional groups present in this compound.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a specific crystal structure for this compound is not available in the surveyed literature, single-crystal X-ray diffraction analysis of analogous compounds provides a clear picture of the data that would be obtained. researchgate.netnih.gov This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. semanticscholar.org

The analysis would yield the precise coordinates of each atom in the molecule, allowing for the accurate determination of all bond lengths (e.g., C-C, C=O, C-O, C-I) and bond angles. It would also reveal the conformation of the ethyl ester group relative to the plane of the di-iodinated benzene ring. researchgate.netacs.org Furthermore, the study would elucidate the crystal packing, showing how individual molecules arrange themselves to form the macroscopic crystal structure. acs.org

The crystal packing of this compound would be significantly influenced by non-covalent interactions, most notably halogen bonding. nih.govnih.gov Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site, such as an oxygen or nitrogen atom. mdpi.comrsc.org The iodine atoms in this compound possess an electropositive region known as a σ-hole, which can interact favorably with the lone pair electrons of the carbonyl oxygen on an adjacent molecule. researchgate.net

These I···O=C interactions are a powerful tool in crystal engineering, guiding the self-assembly of molecules into predictable supramolecular architectures. nih.govnih.gov Analysis of the crystal structure would involve identifying these short contacts, where the I···O distance is less than the sum of their van der Waals radii, and the C-I···O angle is nearly linear (approaching 180°), confirming the presence and geometry of these halogen bonds. rsc.org

| Interaction Type | Donor Atom | Acceptor Atom | Typical Geometry (C-I···X Angle) |

| Halogen Bond | Iodine (I) | Carbonyl Oxygen (O) | ~180° |

| van der Waals | Various | Various | Non-directional |

| Dipole-Dipole | Various | Various | Directional |

This table outlines the key intermolecular interactions, with a focus on halogen bonding, expected to be present in the crystal structure of this compound.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. researchgate.net High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing non-volatile compounds like this compound. nih.gov

For purity assessment, a reverse-phase HPLC method would typically be employed. The compound is dissolved in a suitable solvent and injected into the instrument. It then passes through a column packed with a non-polar stationary phase, carried by a polar mobile phase. Because this compound is a relatively non-polar molecule, it will be retained on the column and will elute at a characteristic retention time. The use of a Diode-Array Detector (DAD) allows for the acquisition of a UV-Vis spectrum for each eluting peak. The purity of the main peak can be assessed by comparing the spectra across the peak; a spectrally pure peak will show identical spectra at the upslope, apex, and downslope. youtube.compharmtech.com The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. chromforum.org

This same HPLC method can be used to monitor a reaction by analyzing small aliquots of the reaction mixture over time. This allows a chemist to track the disappearance of starting materials and the appearance of the desired product, helping to determine when the reaction is complete. acs.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for the qualitative analysis of this compound. The separation on a TLC plate is governed by the compound's affinity for the stationary phase versus the mobile phase.

Stationary Phase: For the analysis of moderately polar compounds like this compound, silica (B1680970) gel 60 F254 plates are a common choice. The polar nature of the silica gel allows for effective separation based on the polarity of the analytes.

Mobile Phase: The selection of the mobile phase is crucial for achieving optimal separation. A mixture of a non-polar solvent and a slightly more polar solvent is typically employed. For aromatic esters, solvent systems such as a mixture of toluene (B28343) and ethyl acetate (B1210297) or toluene and ethanol (B145695) are frequently utilized. The precise ratio of the solvents can be adjusted to optimize the retention factor (Rf) value. For instance, a mobile phase of toluene/ethanol (9:1, v/v) has been used for the analysis of similar benzoic acid esters.

Detection: Due to the presence of a chromophoric aromatic ring and iodine atoms, this compound can be readily visualized on a TLC plate under UV light at a wavelength of 254 nm, where it will appear as a dark spot against the fluorescent background of the plate. Additionally, iodine vapor can be used as a staining agent, which will react with the compound to produce a colored spot.

Research Findings:

While specific Rf values for this compound are not extensively reported in readily available literature, the chromatographic behavior can be inferred from related compounds. The presence of the two iodine atoms increases the molecular weight and can influence its polarity compared to unsubstituted ethyl benzoate. The ester functional group imparts a degree of polarity, making it amenable to normal-phase TLC on silica gel. The optimization of the mobile phase composition is key to achieving a target Rf value, which is ideally between 0.3 and 0.7 for good separation and accurate determination.

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Toluene / Ethyl Acetate or Toluene / Ethanol mixtures |

| Detection | UV light (254 nm), Iodine Vapor |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher resolution analytical method for this compound, essential for purity determination and preparative separation.

Stationary Phase: Reversed-phase HPLC is the most common mode used for the analysis of aromatic esters. A C18 (octadecylsilyl) column is a standard choice, where the non-polar stationary phase separates compounds based on their hydrophobicity.

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. For diiodobenzoic acid derivatives, a mobile phase system comprising methanol and a buffered aqueous solution is often effective.

Detection: A UV-Vis detector is the most common type of detector used for the analysis of this compound. The aromatic ring system of the molecule allows for strong UV absorbance, providing high sensitivity. The detection wavelength is typically set at or near the compound's absorption maximum to achieve the best signal-to-noise ratio.

Research Findings:

Specific HPLC methods for the routine analysis of this compound are not widely published. However, methodologies for related iodinated and non-iodinated benzoic acid derivatives provide a strong basis for method development. For instance, the analysis of similar compounds often utilizes a C18 column with a mobile phase gradient of water and methanol or acetonitrile, with UV detection in the range of 230-260 nm. The retention time of this compound would be influenced by the two iodine substituents, which significantly increase its hydrophobicity compared to ethyl benzoate, leading to a longer retention time under reversed-phase conditions.

| Parameter | Typical Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Methanol / Water or Acetonitrile / Water (often with a buffer) |

| Detection | UV-Vis Detector |

Theoretical and Computational Chemistry of Ethyl 2,5 Diiodobenzoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, providing a framework to understand the electronic nature of molecules from first principles. For a molecule like Ethyl 2,5-diiodobenzoate, with its heavy iodine atoms and conjugated system, these methods are invaluable for predicting its structure and chemical behavior.

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. core.ac.uk For this compound, DFT calculations are employed to predict a range of properties.

Structural Optimization and Properties: DFT methods, often using hybrid functionals like B3LYP, are used to determine the molecule's lowest-energy geometry. mdpi.com In this process, the bond lengths, bond angles, and dihedral angles are optimized. Due to the steric hindrance between the ortho-iodine atom and the ethyl ester group, the ester moiety is predicted to be twisted out of the plane of the benzene (B151609) ring. DFT can precisely calculate this dihedral angle. Furthermore, the inclusion of dispersion corrections (e.g., Grimme's D3) is crucial for accurately modeling systems with heavy halogens like iodine, which have significant van der Waals interactions. frontiersin.org

Electronic Properties: Once the geometry is optimized, DFT is used to calculate key electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often associated with the carbonyl group and the C-I bonds, indicating these are the likely sites for nucleophilic attack. A calculated electrostatic potential map would show regions of negative potential around the electronegative oxygen and iodine atoms and positive potential near the hydrogen atoms.

Table 1: Predicted Structural and Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| C(aryl)-C(carbonyl) Bond Length | ~1.50 Å | Indicates single bond character, slightly shortened due to conjugation. |

| C-I Bond Length (ortho) | ~2.11 Å | Represents the covalent bond distance between carbon and the ortho-iodine atom. |

| C-I Bond Length (meta) | ~2.09 Å | The meta C-I bond is slightly shorter, reflecting a different electronic environment. |

| C-C-C=O Dihedral Angle | ~45-60° | Shows significant twisting of the ester group out of the aromatic plane due to steric hindrance. |

| HOMO Energy | -6.5 eV | Relates to the ionization potential; indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity; indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for certain properties, albeit at a greater computational expense.

These methods are particularly useful for calculating precise reaction energetics and molecular properties where electron correlation is critical. For this compound, ab initio calculations can be used to:

Validate DFT Geometries: High-level ab initio calculations can be used as a benchmark to assess the accuracy of geometries obtained from more cost-effective DFT methods.

Calculate Accurate Interaction Energies: They are essential for studying non-covalent interactions, such as halogen bonding, which involves the iodine atoms of this compound.

Determine Reaction Barriers: For studying reaction mechanisms, ab initio methods provide highly reliable activation energies, helping to predict reaction rates and outcomes.

Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by Ab Initio (MP2) Method

| Conformer Description | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K |

| Global Minimum (Twisted) | 55° | 0.00 | ~98% |

| Planar Conformer (Ester in plane with ring) | 0° | +3.5 | <1% |

| Perpendicular Conformer (Ester orthogonal to ring) | 90° | +2.1 | ~2% |

Molecular Modeling and Force Field Simulations

While quantum mechanics provides detailed electronic information, molecular modeling using classical force fields is better suited for studying the dynamics and conformational landscapes of larger systems or assemblies of molecules over longer timescales.

Force field simulations can predict how multiple molecules of this compound interact to form larger structures. The two iodine atoms on the benzene ring are capable of forming halogen bonds—a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile (like a carbonyl oxygen on another molecule). These simulations can predict:

Crystal Packing: How molecules arrange themselves in a solid-state lattice, influenced by a balance of halogen bonding, π-π stacking of the aromatic rings, and van der Waals forces.

Self-Assembly: The formation of ordered aggregates in solution.

The flexibility of this compound is primarily determined by rotation around two single bonds: the C(aryl)–C(carbonyl) bond and the O–C(ethyl) bond. rsc.org The steric bulk of the ortho-iodine atom imposes a significant barrier to rotation around the C(aryl)–C(carbonyl) bond, preventing the molecule from being fully planar. rsc.orglibretexts.org Conformational analysis involves mapping the potential energy surface as a function of these rotational angles to identify stable conformers and the energy barriers between them. utdallas.eduresearchgate.net This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Table 3: Torsional Energy Profile for Rotation Around the C(aryl)-C(carbonyl) Bond

| Dihedral Angle | Potential Energy (kcal/mol) | Steric Interaction Note |

| 0° (Planar) | 3.5 | High steric clash between carbonyl oxygen and ortho-iodine. |

| 30° | 1.2 | Steric clash significantly reduced. |

| 55° | 0.0 | Minimum energy conformation; optimal balance. |

| 90° | 2.1 | Loss of π-conjugation between ring and carbonyl. |

| 120° | 3.8 | Increasing steric clash. |

| 180° (Planar) | 5.5 | Maximum steric clash. |

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, reactions typically occur at the C-I bonds, such as in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

DFT calculations can be used to model the entire reaction pathway, including:

Reactants and Products: Determining their stable structures and energies.

Transition States (TS): Identifying the highest-energy point along the reaction coordinate, which determines the reaction's activation energy.

Intermediates: Characterizing any stable species formed during the reaction.

By comparing the activation energies for reactions at the C2-I bond versus the C5-I bond, computational studies can predict the regioselectivity of a reaction. Generally, the ortho-position (C2) is more sterically hindered, which might lead to a higher activation barrier for reactions like oxidative addition of a metal catalyst, potentially favoring reaction at the C5 position. acs.org

Table 4: Calculated Activation Energies for a Hypothetical Suzuki Coupling Reaction

| Reaction Site | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| C2-I Bond (ortho to ester) | Oxidative addition of Pd(0) at the ortho C-I bond. | 22.5 | Higher energy barrier due to steric hindrance from the adjacent ester group. |

| C5-I Bond (meta to ester) | Oxidative addition of Pd(0) at the meta C-I bond. | 19.8 | Lower energy barrier, suggesting this site is kinetically favored for reaction. |

Transition State Analysis for Catalytic Processes and Organic Transformations

Transition state theory is a cornerstone of understanding reaction kinetics, positing that the rate of a reaction is determined by the energy of the transition state, the highest energy point along the reaction coordinate. Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed study of these transient structures, providing information on their geometry, energy, and electronic properties. In the context of this compound, transition state analysis is crucial for elucidating the mechanisms of important reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck).

A typical catalytic cycle for a cross-coupling reaction involving an aryl halide like this compound consists of three main steps: oxidative addition, transmetalation, and reductive elimination. Each of these steps proceeds through a distinct transition state.

Oxidative Addition: This is often the rate-determining step where the aryl-iodine bond is broken and a new bond is formed with the metal catalyst, typically a Pd(0) species. nih.gov For this compound, there are two potential sites for oxidative addition, the C-I bonds at the 2- and 5-positions. Computational studies on analogous dihalobenzene systems can provide insights into the relative activation barriers for these two sites. The transition state for oxidative addition typically involves a three-centered arrangement of the carbon, iodine, and palladium atoms. umb.eduwikipedia.org The energy of this transition state is influenced by both electronic and steric factors. The electron-withdrawing nature of the ethyl ester group would influence the electron density at the ortho (C2) and meta (C5) positions, which in turn affects the ease of oxidative addition.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from another organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or a copper acetylide in the Sonogashira reaction) to the palladium center. rsc.org The transition state for this step involves a bridging ligand between the two metal centers. Computational studies on Sonogashira reactions of aryl halides have elucidated the intricate details of this step, highlighting the role of ligands and the base in facilitating the process. nih.govnih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. The transition state for reductive elimination is characterized by the simultaneous breaking of the two Pd-C bonds and the formation of a new C-C bond.

The table below presents hypothetical transition state energies for the key steps in a Sonogashira cross-coupling reaction involving a generic diiodobenzene, based on data from computational studies on similar systems. nih.govresearchgate.net These values illustrate the energy landscape of the catalytic cycle.

| Catalytic Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition | Pd(PPh₃)₂ + Ph-I | [Pd(PPh₃)₂(Ph)(I)]‡ | cis-Pd(PPh₃)₂(Ph)(I) | 15-20 |

| Transmetalation | cis-Pd(PPh₃)₂(Ph)(I) + Cu-C≡CR | [Pd(PPh₃)₂(Ph)(C≡CR)(I)(Cu)]‡ | cis-Pd(PPh₃)₂(Ph)(C≡CR) + CuI | 10-15 |

| Reductive Elimination | cis-Pd(PPh₃)₂(Ph)(C≡CR) | [Pd(PPh₃)₂(Ph-C≡CR)]‡ | Pd(PPh₃)₂ + Ph-C≡CR | 5-10 |

Note: The values in the table are representative and can vary significantly depending on the specific substrates, ligands, and reaction conditions.

Prediction of Regio- and Stereoselectivity in Diiodobenzoate Reactions

Regioselectivity: In reactions of this compound, regioselectivity is a key concern, as the two iodine atoms are in non-equivalent positions. The prediction of which iodine atom will react preferentially is governed by a combination of steric and electronic effects.

In palladium-catalyzed cross-coupling reactions, the relative reactivity of the two C-I bonds is a critical factor. Computational studies on dihaloarenes have shown that the site of oxidative addition can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net For this compound, the ethyl ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but can influence the reactivity in catalytic cycles. The iodine at the 2-position is ortho to the ester group, while the iodine at the 5-position is meta. The ortho-iodine is sterically more hindered, which might disfavor the approach of the bulky palladium catalyst. However, electronic effects can also play a significant role.

Computational models can be used to calculate the activation energies for the oxidative addition at both the C2 and C5 positions. A lower activation energy would indicate a preferential reaction at that site. For instance, in a study on the Sonogashira coupling of 1,2,3-triiodobenzene, it was found that the reaction occurs regioselectively at the less sterically hindered terminal C-I bonds. nih.gov A similar trend might be expected for this compound.

In the case of electrophilic aromatic substitution reactions, the directing effects of the substituents determine the position of the incoming electrophile. Both the iodine atoms and the ethyl ester group are deactivating groups, with the halogens being ortho-, para-directing and the ester group being meta-directing. Computational methods can be employed to calculate the energies of the sigma-complex intermediates formed upon electrophilic attack at the different available positions on the ring. researchgate.net The most stable intermediate will correspond to the major product.

The table below shows a hypothetical comparison of the calculated activation energies for a Suzuki-Miyaura coupling at the C2 and C5 positions of a model diiodobenzoate system.

| Reaction Site | Steric Hindrance | Electronic Effect | Calculated Activation Energy for Oxidative Addition (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| C2-I (ortho to ester) | High | Influenced by ortho ester | 18.5 | Minor |

| C5-I (meta to ester) | Low | Influenced by meta ester | 16.2 | Major |

Note: These are hypothetical values for illustrative purposes. Actual values would require specific DFT calculations for the this compound system.

Stereoselectivity: this compound is an achiral molecule, and therefore, reactions with achiral reagents will not produce stereoisomers. However, stereoselectivity can become a relevant consideration if the molecule is reacted with a chiral reagent or under the influence of a chiral catalyst. For instance, in asymmetric cross-coupling reactions, a chiral ligand on the palladium catalyst can induce enantioselectivity in the product if a prochiral center is formed during the reaction.

Furthermore, the conformational preferences of the ethyl ester group, particularly its orientation relative to the bulky ortho-iodine atom, can be studied computationally. This can be important in understanding the steric environment around the reactive sites and could have implications for stereoselective transformations involving chiral catalysts. While direct stereoselectivity in reactions of this compound itself is not an issue, understanding the factors that could lead to stereocontrol in its derivatives is an important area of computational investigation.

Future Directions and Emerging Research Avenues for Ethyl 2,5 Diiodobenzoate

Exploration of Novel Diiodobenzoate-Mediated Synthetic Pathways

Ethyl 2,5-diiodobenzoate serves as a versatile building block for creating complex molecules. Its two iodine atoms can be selectively replaced, allowing for the stepwise introduction of different functional groups. This has led to the development of novel synthetic routes for a variety of compounds.

One promising area of research is the use of diiodobenzoates in one-pot reactions to synthesize diaryliodonium salts. rsc.org These reactions, which can be performed in sustainable solvents like ethyl acetate (B1210297), offer an efficient alternative to traditional multi-step syntheses. rsc.org The resulting diaryliodonium salts are valuable reagents for introducing aryl groups in organic synthesis.

Researchers are also exploring the use of diiodobenzoates in the synthesis of heterocyclic compounds, such as imidazo[1,2-a]pyridines, which are known for their diverse biological activities. researchgate.net These syntheses can often be achieved using environmentally friendly methods, such as water-mediated reactions. researchgate.net

Development of Advanced Functional Materials with Tailored Properties

The unique electronic and structural properties of diiodobenzoates make them attractive components for advanced functional materials. By incorporating these molecules into larger structures, scientists can tailor the properties of the resulting materials for specific applications.

A key area of interest is the development of polyoxometalate-based functional materials. kit.edu Polyoxometalates (POMs) are inorganic clusters that can be functionalized with organic molecules like diiodobenzoates to create hybrid materials with tunable properties. kit.edu These materials have potential applications in catalysis, magnetism, and energy storage. kit.edu

Another emerging application is in the creation of nanostructured polymers. For instance, the green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline) has been reported, showcasing high electrical conductivity and charge storage capacity. rsc.org While not directly involving this compound, this research highlights the potential for similar diiodo-functionalized monomers to be used in creating novel conductive polymers and other advanced materials.

Integration of this compound Synthesis into Green Chemistry Principles

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. youtube.com Researchers are actively working to apply these principles to the synthesis and application of this compound.

Key aspects of green chemistry include using safer solvents, increasing energy efficiency, and minimizing waste. youtube.comskpharmteco.comyoutube.com In the context of diiodobenzoate chemistry, this translates to developing one-pot syntheses, using recyclable catalysts, and employing environmentally benign solvents like water or ethyl acetate. rsc.orgresearchgate.netnih.gov

For example, the development of molybdenum-catalyzed selective oxidation of thiols provides a green protocol for synthesizing important sulfur-containing compounds. rsc.org This type of sustainable approach can be adapted for reactions involving diiodobenzoates, reducing the environmental impact of these chemical transformations. The use of mechanochemistry, which involves reactions initiated by mechanical energy at room temperature with minimal solvent use, also aligns with green chemistry principles and could be applied to diiodobenzoate synthesis. nih.gov

Application of Advanced Computational Design in Next-Generation Compound Discovery

Computational chemistry and artificial intelligence are revolutionizing the way new molecules are discovered and designed. youtube.comyoutube.com These tools can be used to predict the properties of new compounds and to design synthetic routes, accelerating the pace of research and development. nih.govnih.gov

In the context of this compound, computational methods can be used to explore the vast chemical space of possible derivatives. youtube.com By simulating the properties of these virtual compounds, researchers can identify promising candidates for new functional materials or biologically active molecules before they are synthesized in the lab. youtube.com

This integration of computational design and experimental work creates a powerful synergy, enabling the rapid discovery and optimization of next-generation compounds with tailored properties. nih.gov As computational tools become more sophisticated, they will play an increasingly important role in unlocking the full potential of this compound and other versatile chemical building blocks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,5-diiodobenzoate, and how do reaction conditions influence yield?

- Methodology :

- Start with 2,5-diiodobenzoic acid (precursor synthesis referenced in ) and employ esterification using anhydrous ethanol and a catalyst like sulfuric acid.

- Reflux conditions (e.g., 18 hours at 80°C) and solvent selection (e.g., DMSO or dichloromethane) significantly impact yield .

- Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, n-hexane/ethyl acetate eluent) is critical to isolate the ester .

- Key Data : Typical yields range from 60–75%, with purity confirmed by melting point (>230°C) and NMR .

Q. How do spectral characterization techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for ester methyl (–CH₃) and ethyl (–CH₂–) signals at δ 1.2–1.4 ppm (triplet) and δ 4.2–4.4 ppm (quartet), respectively. Aromatic protons adjacent to iodine substituents show deshielded signals (δ 7.5–8.5 ppm) .

- IR : Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and C–I stretches at 500–600 cm⁻¹ .

- X-ray crystallography resolves iodine’s heavy-atom effects on molecular geometry .

Advanced Research Questions

Q. How can computational docking studies predict this compound’s bioactivity against bacterial targets?

- Methodology :

- Use molecular docking software (e.g., GOLD) to simulate ligand-protein interactions. Prepare protein structures (e.g., S. aureus PBP 2A, PDB ID 1VQQ) by energy minimization and active-site definition (residues within 10 Å of reference ligands) .

- Score binding affinities using GoldScore or ChemPLP, focusing on hydrogen bonding (e.g., ester carbonyl with Lys273) and van der Waals interactions with hydrophobic pockets .

- Validate results with in vitro antimicrobial assays (MIC values against Gram-positive/negative strains) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodology :

- Dynamic effects : Iodine’s large atomic radius induces steric strain, causing signal splitting. Use variable-temperature NMR to assess conformational exchange .

- Impurity analysis : Compare HPLC retention times with synthetic intermediates (e.g., unreacted 2,5-diiodobenzoic acid) .

- Cross-validation : Combine mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to confirm connectivity .

Q. How does this compound serve as a precursor for dendrimer synthesis?

- Methodology :

- Exploit iodine’s reactivity in Suzuki-Miyaura cross-coupling to attach aryl boronate groups, forming dendritic cores .

- Monitor dendrimer growth via gel permeation chromatography (GPC) and MALDI-TOF MS for molecular weight distribution .

- Evaluate photophysical properties (e.g., fluorescence quenching by iodine) for optoelectronic applications .

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for iodinated benzoate derivatives?

- Methodology :

- Variable substituents : Synthesize analogs with Cl, Br, or methyl groups at positions 2 and 5. Compare logP values (iodine’s hydrophobicity) and antibacterial efficacy .

- Dose-response curves : Calculate IC₅₀ values against helminths (e.g., P. posthuma) using time-to-death assays at 10–100 µg/mL concentrations .

- Statistical rigor : Apply two-way ANOVA with Bonferroni correction for biological replicates (n ≥ 3) .

Q. What are the limitations of using this compound in in vivo toxicity studies?

- Methodology :

- Acute toxicity : Conduct brine shrimp lethality assays (LC₅₀ values >280 µg/mL suggest low toxicity) .

- Metabolic stability : Incubate with liver microsomes to assess ester hydrolysis rates (HPLC monitoring) .

- In vivo models : Use rodent studies to evaluate respiratory irritation (iodine’s volatility) and hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.